molecular formula C18H17BrN2O2 B3742360 N-[1-(3-bromoanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide CAS No. 413612-42-7

N-[1-(3-bromoanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide

Cat. No.: B3742360
CAS No.: 413612-42-7
M. Wt: 373.2 g/mol
InChI Key: LTUZAYKCUKMPAQ-UHFFFAOYSA-N
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Description

N-[1-(3-bromoanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a bromoaniline group, a methyl group, and a benzamide moiety

Preparation Methods

The synthesis of N-[1-(3-bromoanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide typically involves the reaction of 3-bromoaniline with a suitable acylating agent, followed by the introduction of a methyl group and the formation of the benzamide structure. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-[1-(3-bromoanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.

    Substitution: The bromoaniline group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted products.

Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-[1-(3-bromoanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(3-bromoanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The bromoaniline group can interact with biological macromolecules, leading to the modulation of their activity. The compound may also inhibit certain enzymes or receptors, thereby exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-[1-(3-bromoanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide can be compared with other similar compounds, such as:

    N-(1-(((2-bromoanilino)carbothioyl)amino)-2,2,2-trichloroethyl)benzamide: This compound has a similar structure but contains a carbothioyl group and trichloroethyl moiety.

    3-bromo-N-methylaniline: This compound shares the bromoaniline group but lacks the benzamide structure.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-(3-bromoanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2/c1-12(2)16(21-17(22)13-7-4-3-5-8-13)18(23)20-15-10-6-9-14(19)11-15/h3-11H,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUZAYKCUKMPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)NC1=CC(=CC=C1)Br)NC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362401
Record name N-[1-(3-bromoanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

413612-42-7
Record name N-[1-(3-bromoanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(3-bromoanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide
Reactant of Route 2
N-[1-(3-bromoanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide
Reactant of Route 3
N-[1-(3-bromoanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide
Reactant of Route 4
N-[1-(3-bromoanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide
Reactant of Route 5
N-[1-(3-bromoanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide
Reactant of Route 6
N-[1-(3-bromoanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide

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